molecular formula C21H18N2O3 B3016124 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 868155-47-9

2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B3016124
CAS No.: 868155-47-9
M. Wt: 346.386
InChI Key: DZJADUAYQUNCOD-UHFFFAOYSA-N
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Description

The compound 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a pyrazoline derivative featuring a furan-2-carbonyl moiety at position 1, a 4-methylphenyl group at position 3, and a phenolic hydroxyl group at position 2 of the dihydropyrazole ring. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The structural uniqueness of this compound lies in its combination of a furan ring (electron-deficient due to oxygen) and a phenolic group, which may influence both its physicochemical properties and bioactivity .

Properties

IUPAC Name

furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJADUAYQUNCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions One common method includes the condensation of furan-2-carboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The furan and pyrazole rings can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents (Position) Heterocycle Type Bioactive Groups Reference
Target Compound Furan-2-carbonyl (1), 4-methylphenyl (3) Dihydropyrazole Phenol
2-[5-(4-Methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenol Thiophene-2-carbonyl (2), 4-methoxyphenyl Dihydropyrazole Phenol
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)...)thiazole (4) Chlorophenyl (4), thiazole Thiazole Halogens (Cl, F)
2-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)...)benzolamine Thiophene, chlorophenyl Dihydropyrazole Benzothiazole, Cl
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Phenyl (1), 4-methoxyphenyl (3) Pyrazole Phenol, Methoxy

Key Observations :

  • Substituent Effects : The 4-methylphenyl group (electron-donating) in the target compound vs. 4-methoxyphenyl (stronger electron-donating) in analogues may modulate solubility and metabolic stability. Methoxy groups enhance polarity but may reduce membrane permeability compared to methyl .
  • Bioactive Groups: Phenolic hydroxyl groups (target compound) offer hydrogen-bonding capability, contrasting with halogenated derivatives (e.g., compound 4 in ), which rely on hydrophobic interactions.
Table 2: Comparative Bioactivity Data
Compound Class IC50/Activity Profile Mechanism/Application Reference
Target Compound* Not reported (predicted antioxidant) Potential radical scavenging
Thiophene-chlorophenyl IC50 = 6.2 μM (superoxide inhibition) Antioxidant, radical scavenger
Halogenated thiazoles Antimicrobial activity (MIC = 8–16 μg/mL) Therapeutic candidates
Methoxyphenyl-pyrazole Crystallographic stability Structural studies

*Note: Direct bioactivity data for the target compound is unavailable in the provided evidence. Predictions are based on structural similarities.

Key Observations :

  • Thiophene-containing analogues (e.g., ) exhibit notable antioxidant activity, suggesting that the target compound’s furan group may offer comparable or reduced efficacy due to lower electron density.
  • Halogenated derivatives (e.g., compound 4 in ) demonstrate antimicrobial properties, highlighting the role of halogens in targeting microbial enzymes. The absence of halogens in the target compound may shift its therapeutic niche toward anti-inflammatory or antioxidant applications.

Physicochemical and Crystallographic Properties

Table 3: Physical and Crystallographic Comparisons
Compound Melting Point (°C) Solubility Crystal Packing Features Reference
Target Compound* Not reported Moderate (phenol) Predicted H-bonding via phenol OH
Isostructural Cl/Br derivatives 220–240 Low (DMF-soluble) Similar packing, halogen-dependent voids
Methoxyphenyl-pyrazole 198–200 High (polar solvents) Layered H-bonding networks

Key Observations :

  • The phenolic group in the target compound likely enhances solubility in polar solvents compared to halogenated analogues, which rely on DMF for crystallization .
  • Crystal packing in isostructural compounds () is influenced by halogen size (Cl vs. Br), whereas the target compound’s furan and phenol groups may promote π-π stacking and hydrogen bonding, respectively.

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